5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride
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Overview
Description
5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride: is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic acid as a cocatalyst in the presence of a quinoline organocatalyst.
Coupling with Pyridine Ring: The final step involves coupling the piperidine ring with the pyridine ring under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of piperidinones.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays .
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
- Used in drug discovery and development processes to identify new pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of 5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
- 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine;hydrochloride .
- 5-(Trifluoromethyl)pyridine-2-thiol .
- 2-(Pyridin-2-yl)pyrimidine derivatives .
Uniqueness:
- The presence of both the piperidine and trifluoromethyl groups in 5-Piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride provides a unique combination of chemical properties, making it a versatile compound for various applications .
- Compared to similar compounds, it may exhibit enhanced biological activity and stability due to the trifluoromethyl group’s electron-withdrawing effects .
Properties
IUPAC Name |
5-piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-5-4-8(7-16-10)9-3-1-2-6-15-9;/h4-5,7,9,15H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURDNFLZCPTEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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